反式-N-Boc-1,4-环己烷二胺

描述

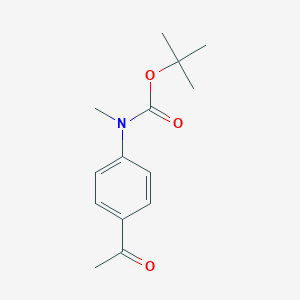

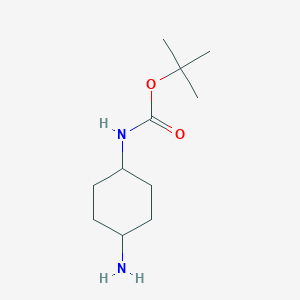

Trans-N-Boc-1,4-cyclohexanediamine is a derivative of cyclohexanediamine, a compound that features a cyclohexane ring with two amine groups attached. The "Boc" in its name refers to the tert-butoxycarbonyl protective group, which is commonly used in organic synthesis to protect amine functionalities during reactions. This compound is of interest due to its potential applications in the synthesis of pharmaceuticals and as a ligand in catalytic reactions.

Synthesis Analysis

The synthesis of related trans-cyclohexane-1,2-diamine derivatives has been explored in various studies. For instance, a chemoenzymatic approach was used to synthesize optically active trans-cyclohexane-1,2-diamine derivatives, which involved the treatment of trans-N,N-dialkylaminocyclohexanols with mesyl chloride and aqueous ammonia, followed by kinetic resolutions catalyzed by lipase B from Candida antarctica . Although this study does not directly address trans-N-Boc-1,4-cyclohexanediamine, the methodologies employed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of trans-cyclohexane-1,2-diamine derivatives has been characterized using various spectroscopic techniques. For example, the structure of a dimeric bidentated NHC–Pd(II) complex synthesized from trans-cyclohexane-1,2-diamine was determined by MALDI Mass spectrum . Additionally, the molecular structures of certain Schiff base derivatives of trans-cyclohexane-1,2-diamine were determined by single-crystal X-ray diffraction . These studies provide insights into the structural aspects of cyclohexanediamine derivatives, which could be relevant for understanding the molecular structure of trans-N-Boc-1,4-cyclohexanediamine.

Chemical Reactions Analysis

Trans-cyclohexane-1,2-diamine derivatives have been utilized in various chemical reactions. A dimeric bidentated NHC–Pd(II) complex derived from trans-cyclohexane-1,2-diamine demonstrated effectiveness in catalyzing Suzuki and Heck reactions, yielding products in good to excellent yields . This suggests that trans-N-Boc-1,4-cyclohexanediamine could also serve as a precursor for catalytic complexes used in cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of trans-cyclohexane-1,2-diamine derivatives have been studied, particularly their photochromic and thermochromic behaviors. Compounds such as trans-N,N'-bis(salicylidene)-1,2-cyclohexanediamine exhibited these properties, which were investigated using UV and fluorescence spectroscopies . While this study does not directly discuss trans-N-Boc-1,4-cyclohexanediamine, it highlights the potential for interesting physical and chemical behaviors in cyclohexanediamine derivatives.

科学研究应用

化学酶促合成

- 反式-N-Boc-1,4-环己烷二胺已被用于光学活性伯-叔反式-环烷-1,2-二胺的化学酶促合成,为邻位伯-叔二胺的开发做出了重大贡献。该合成涉及还原胺化过程、N-甲基化和Boc基团裂解,展示了其在复杂有机合成中的价值(Quijada et al., 2009)。

肽设计中的自组装

- 该化合物被用作双三肽设计的结构元件。这些双三肽以反式-N-Boc-1,4-环己烷二胺为锚,通过广泛的氢键形成螺旋管状超结构。该性质对于理解分子自组装和设计新的肽结构至关重要(Hanessian et al., 2008)。

酰化中的立体化学

- 用手性四肽对环己烷-1,2-二醇的立体化学的研究表明,反式-N-Boc-1,4-环己烷二胺在这些化合物的动力学拆选中起作用。该化合物的立体化学对于理解和改进立体选择性酰化过程至关重要(Shinisha & Sunoj, 2009)。

β-氨基酸合成

- 该化合物用于合成对映体纯的反式-2-氨基环己烷羧酸,这是螺旋β-肽的宝贵结构单元。该合成涉及一个简单的过程,包括环化、酰胺形成和霍夫曼降解,突出了其在氨基酸合成中的多功能性(Berkessel et al., 2002)。

共晶体中的富集

- 该化合物已用于与低分子量二醇的共结晶研究中,导致环己烷二胺对映体的显着富集。该性质对于探索选择性结晶过程和异构体分离具有重要意义(Scott et al., 2008)。

有机催化

- 反式-N-Boc-1,4-环己烷二胺被用作环状1,3-二羰基化合物的亲电胺化中的氢键催化剂。它在温和条件下实现高收率和对映选择性的作用强调了其在有机催化中的潜力(Trillo et al., 2014)。

安全和危害

trans-N-Boc-1,4-cyclohexanediamine is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Relevant Papers

trans-N-Boc-1,4-cyclohexanediamine has been cited in reputable papers . One such paper discusses the stereoselective preparation of cis and trans 4-aminocyclohexanol from the potentially bio-based precursor 1,4-cyclohexanedione .

作用机制

Target of Action

The primary target of trans-N-Boc-1,4-cyclohexanediamine is the V1A receptor . The V1A receptor is a G protein-coupled receptor that binds vasopressin, a hormone that regulates the body’s retention of water. It plays a crucial role in maintaining homeostasis in bodily fluids .

Mode of Action

Trans-N-Boc-1,4-cyclohexanediamine interacts with the V1A receptor as an antagonist . This means it binds to the receptor and blocks its activation by vasopressin. This inhibition can affect various physiological processes, such as water retention and vasoconstriction .

Biochemical Pathways

Given its role as a v1a receptor antagonist, it likely impacts the vasopressin-regulated pathways involved in water homeostasis and blood pressure regulation .

Pharmacokinetics

It is known to be an orally bioavailable compound , suggesting it can be absorbed through the digestive tract

Result of Action

The molecular and cellular effects of trans-N-Boc-1,4-cyclohexanediamine’s action are likely related to its inhibition of the V1A receptor. By blocking this receptor, it can potentially alter the body’s water retention and blood pressure regulation . .

Action Environment

The action, efficacy, and stability of trans-N-Boc-1,4-cyclohexanediamine can be influenced by various environmental factors. For instance, factors such as pH and temperature could potentially affect its stability and activity. Moreover, its efficacy could also be influenced by the physiological environment, including the presence of other molecules that can interact with the V1A receptor .

属性

IUPAC Name |

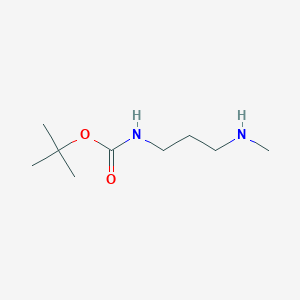

tert-butyl N-(4-aminocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYLUKDSKVSMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939007 | |

| Record name | tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-N-Boc-1,4-cyclohexanediamine | |

CAS RN |

195314-59-1, 177906-48-8, 247570-24-7 | |

| Record name | 1,1-Dimethylethyl N-(4-aminocyclohexyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195314-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(4-aminocyclohexyl)-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-[(1r,4r)-4-aminocyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cis tert-Butyl 4-aminocyclohexylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole 1-oxide](/img/structure/B152988.png)